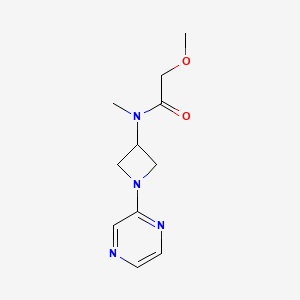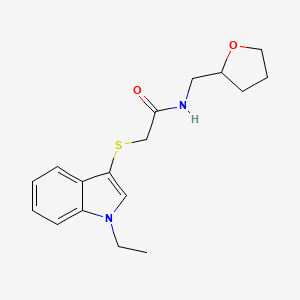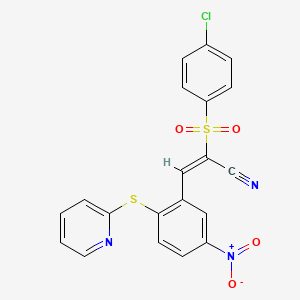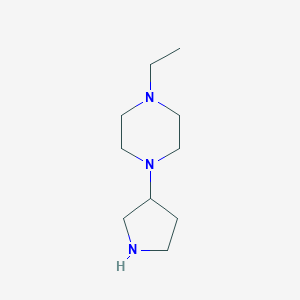
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. The inhibition of HDACs by this compound has been linked to its potential anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been found to reduce inflammation and pain in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been found to have a positive effect on glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has several advantages for laboratory experiments, including its stability and solubility in water and other solvents. The compound is also relatively easy to synthesize using various methods. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the investigation of the safety and efficacy of this compound in human clinical trials. Additionally, further studies are needed to determine the potential of this compound as a treatment for various diseases, including neurodegenerative disorders, cancer, and diabetes. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been achieved using various methods, including the reaction of 2-methoxy-N-methylacetamide with 1-pyrazin-2-ylazetidin-3-amine in the presence of a catalyst. Another method involves the reaction of 2-methoxy-N-methylacetamide with 2-bromo-1-pyrazine in the presence of a base. The yield and purity of the synthesized compound depend on the method used and the conditions of the reaction.
Aplicaciones Científicas De Investigación
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also shown potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14(11(16)8-17-2)9-6-15(7-9)10-5-12-3-4-13-10/h3-5,9H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHHVKIUVQJEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2913318.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2913320.png)


![Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI)](/img/structure/B2913326.png)

![N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2913329.png)
![3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2913331.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2913338.png)


